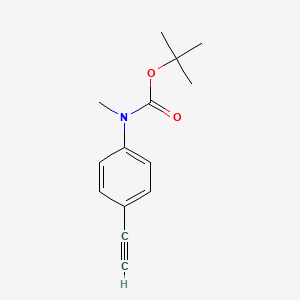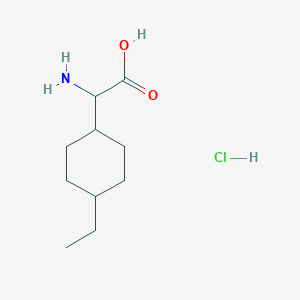
N-Boc-4-ethynyl-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-4-ethynyl-N-methylaniline: is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is also known by its IUPAC name, tert-butyl (4-ethynylphenyl)(methyl)carbamate . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a 4-ethynyl-N-methylaniline structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-ethynyl-N-methylaniline typically involves the protection of the amine group of 4-ethynyl-N-methylaniline with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-ethynyl-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Sonogashira Coupling: Palladium(0) catalyst, copper(I) iodide, and an amine base in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products:
Sonogashira Coupling: Formation of substituted aryl or vinyl derivatives.
Deprotection: Formation of 4-ethynyl-N-methylaniline.
Scientific Research Applications
N-Boc-4-ethynyl-N-methylaniline is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals where the ethynyl group can be used for further functionalization.
Material Science: In the preparation of polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-Boc-4-ethynyl-N-methylaniline primarily involves its role as a protected amine intermediate. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions . Upon deprotection, the free amine can participate in various chemical reactions, targeting specific molecular pathways depending on the application .
Comparison with Similar Compounds
N-Boc-4-ethynylaniline: Similar structure but without the methyl group on the nitrogen atom.
N-Boc-4-ethynyl-N-ethylamine: Similar structure with an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness: N-Boc-4-ethynyl-N-methylaniline is unique due to the presence of both the ethynyl group and the Boc-protected amine, allowing for selective reactions and functionalization in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(4-ethynylphenyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-6-11-7-9-12(10-8-11)15(5)13(16)17-14(2,3)4/h1,7-10H,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPCDHZPSSMDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8097859.png)
![6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8097862.png)





![Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate](/img/structure/B8097915.png)




![3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline](/img/structure/B8097977.png)

